Product packaging for Haematoxylin; Natural Black 1(Cat. No.:)

Haematoxylin; Natural Black 1

Cat. No.: B8022256
M. Wt: 356.32 g/mol
InChI Key: QZHHTOQAQBZRPN-DUHMYJLJSA-N
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Description

Haematoxylin; Natural Black 1 is a useful research compound. Its molecular formula is C16H20O9 and its molecular weight is 356.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20O9 B8022256 Haematoxylin; Natural Black 1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(6aS,11bR)-7,11b-dihydro-6H-indeno[2,1-c]chromene-3,4,6a,9,10-pentol;trihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C16H14O6.3H2O/c17-10-2-1-8-13-9-4-12(19)11(18)3-7(9)5-16(13,21)6-22-15(8)14(10)20;;;/h1-4,13,17-21H,5-6H2;3*1H2/t13-,16+;;;/m0.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

QZHHTOQAQBZRPN-DUHMYJLJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

C1C2=CC(=C(C=C2C3C1(COC4=C3C=CC(=C4O)O)O)O)O.O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1C2=CC(=C(C=C2[C@H]3[C@@]1(COC4=C3C=CC(=C4O)O)O)O)O.O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Weight

356.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Hematoxylin appears as white to yellowish crystals that redden on exposure to light. (NTP, 1992), Trihydrate: White to yellowish solid; Turns red when exposed to light; [Merck Index] Slightly beige powder; [MSDSonline]
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name HEMATOXYLIN
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Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name Hematoxylin
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Solubility

Slightly soluble in cold; soluble in hot (NTP, 1992)
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CAS No.

517-28-2
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Record name Benz[b]indeno[1,2-d]pyran-3,4,6a,9,10(6H)-pentol, 7,11b-dihydro-, (6aS,11bR)-
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Melting Point

212 to 248 °F (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
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Historical Trajectories and Seminal Discoveries of Haematoxylin

Ethnobotanical Origins and Indigenous Utilization

The story of haematoxylin begins in the dense forests of the Yucatan Peninsula in Mexico, as well as in regions of Belize and Guatemala, where the logwood tree is native. hekint.orgsynnovis.co.uk Long before its introduction to the wider world, indigenous populations, including the Mayans and Aztecs, recognized the value of this tree. wikipedia.orgmedicopublication.com They skillfully extracted a potent dye from its crimson heartwood and roots through a process of boiling. hekint.orgatomscientific.com This extract served multiple purposes in their societies, most notably as a vibrant dye for coloring cotton fabrics and as an ingredient for making ink. medicopublication.comwordpress.com Beyond its use as a colorant, the logwood extract also held a place in traditional medicine, where it was utilized for its astringent properties, particularly as a treatment for diarrhea. synnovis.co.ukprota4u.org

Early European Exploration and Commercialization

The arrival of Spanish explorers in the Americas in the early 16th century marked a turning point in the history of haematoxylin. Spanish conquistadors, upon their landing in Campeche, Mexico, in 1517, became aware of the logwood tree and its dyeing potential. synnovis.co.ukfarmandfolk.com Recognizing its commercial value, Spain began exporting the wood to Europe, where it was quickly embraced by the burgeoning textile industry. farmandfolk.comwisc.edu The dye, often referred to as "palo de Campeche," became a highly sought-after commodity for producing deep black, blue, and purple hues on fabrics. wikipedia.org

The lucrative logwood trade soon attracted the attention of other European powers, leading to intense competition and conflict. English privateers frequently targeted Spanish ships laden with logwood, recognizing the commodity's value. cambridge.orgwikipedia.org This rivalry eventually led to the establishment of English logging camps in what is now Belize, a move that was contested by Spain. cambridge.orgstalph.co The Treaty of Paris in 1763 granted the British rights to cut logwood, though Spain retained sovereignty over the land. synnovis.co.uk For a significant period, the logwood industry was a major economic driver, with thousands of tons of wood being exported annually to Europe. wikipedia.org

Evolution of Haematoxylin in Textile Dyeing

Initially, European dyers faced challenges with the colorfastness of haematoxylin, as the dyed fabrics tended to fade. wisc.edustalph.co A significant breakthrough came with the discovery and application of mordants—metallic salts that chemically bind the dye to the fabric, resulting in more permanent and vibrant colors. medicopublication.comwisc.edu The use of different mordants, such as alum, iron, and copper, allowed for the creation of a wide spectrum of colors, from royal purples to steely blues and deep blacks. shepherdtextiles.commfa.org

Despite its popularity, the use of haematoxylin was briefly banned in England from 1581 to 1662 due to concerns about the initial lack of lightfastness. wikipedia.orgmfa.org However, with the refinement of mordanting techniques, the ban was lifted, and logwood once again became a cornerstone of the textile dyeing industry. stalph.comfa.org It remained a crucial dye for centuries, even being used to color military uniforms during the American Civil War and experiencing a resurgence during the World Wars when access to synthetic German dyes was limited. synnovis.co.uk The advent of synthetic dyes in the late 19th and early 20th centuries eventually led to a decline in the use of haematoxylin for textiles, as it was gradually replaced by more consistent and readily available synthetic alternatives. wikipedia.org

Inception of Haematoxylin in Microscopy and Histology

As its use in the textile industry waned, haematoxylin found a new and enduring purpose in the burgeoning field of microscopy.

Pioneering Microscopic Applications

The transition of haematoxylin from a textile dye to a biological stain began in the mid-19th century. In 1852, John Thomas Quekett suggested using "logwood" to stain translucent materials for microscopic examination. wikipedia.org Georg Christian Reichel is noted to have used haematoxylin to stain plant tissues as early as 1758, albeit without a mordant. wikipedia.org The first credited use of haematoxylin on human tissue was by the German anatomist Wilhelm von Waldeyer-Hartz in 1863, who used it to distinguish cellular nuclei, although his success was limited without the use of a mordant. wikipedia.orghekint.org

Introduction of Mordanting in Histological Staining

The critical advancement in haematoxylin's histological application came with the introduction of mordants, a practice borrowed from the textile industry. medicopublication.com In 1865, Franz Böhmer published a formula that combined haematoxylin with alum as a mordant, which allowed for selective and stable staining of tissue samples. wikipedia.orghekint.org This innovation was a pivotal moment, as the mordant facilitated the binding of the dye to the acidic components of the cell nucleus, namely the chromatin. macsenlab.comcancerdiagnostics.com

Development of Key Haematoxylin Formulations

The late 19th and early 20th centuries saw the development of several influential haematoxylin formulations, many of which are still in use today. These formulations varied in their composition, including the type of mordant, the method of oxidation (ripening) of haematoxylin to its active form, hematein (B1673047), and the inclusion of other stabilizing agents. stainsfile.com

Staining FormulationYear DevelopedKey Components & Characteristics
Böhmer's Haematoxylin 1865Utilized alum as a mordant, enabling selective nuclear staining. wikipedia.orghekint.org
Ehrlich's Haematoxylin 1886A regressive stain that uses natural (atmospheric) oxidation for ripening and includes glycerin to stabilize the solution. wisc.eduresearchgate.net It often requires differentiation with acid alcohol. researchgate.net
Heidenhain's Iron Haematoxylin 1892Employs a two-step process where the tissue is first treated with an iron salt (ferric ammonium (B1175870) sulfate) as a mordant, followed by the haematoxylin solution. wisc.eduuvigo.es It is known for its ability to stain nuclei, mitochondria, and muscle striations. uvigo.es
Mayer's Haematoxylin 1903A progressive stain that uses a chemical oxidizer (sodium iodate) for rapid ripening and is formulated without alcohol, making it suitable as a counterstain in immunohistochemistry. sigmaaldrich.comlupinepublishers.com
Harris' Haematoxylin 1900Originally used mercuric oxide as an oxidizer (now often replaced with sodium iodate) and can be used as both a progressive and regressive stain. wisc.edusigmaaldrich.com

These formulations, along with the later combination of haematoxylin with eosin (B541160) as a counterstain, proposed by A. Wissowzky in 1876, solidified haematoxylin's place as the most widely used nuclear stain in histology and pathology. wikipedia.orgatomscientific.com The iconic H&E (hematoxylin and eosin) stain remains the gold standard for tissue examination, providing a clear differentiation of the cell nucleus and cytoplasm. atomscientific.com

Nineteenth and Twentieth Century Advancements in Histological Practice

The nineteenth and twentieth centuries marked a transformative period for histology, largely propelled by advancements in staining techniques centered around haematoxylin. nih.gov Derived from the heartwood of the logwood tree, Haematoxylum campechianum, haematoxylin itself is not an effective stain. leicabiosystems.comwisc.edu Its value as a biological dye was unlocked through a series of critical discoveries that established it as a cornerstone of microscopic anatomy.

Initially used as a textile dye, haematoxylin's transition to a histological stain was gradual. atomscientific.comsynnovis.co.uk Early attempts to use it on tissues had limited success due to the dye's instability and the lack of a proper binding mechanism. wikipedia.orgmedicopublication.com A pivotal breakthrough came in 1865 when Franz Böhmer introduced the use of an alum mordant. synnovis.co.ukwikipedia.org Mordants, which are metallic salts, act as a bridge between the dye and the tissue, enhancing the stain's intensity and permanence. leicabiosystems.comsynnovis.co.uk This innovation allowed for the selective and vibrant staining of cell nuclei, which are rich in negatively charged nucleic acids. synnovis.co.ukbitesizebio.com

The development of various haematoxylin formulations by prominent scientists further refined its application. Paul Mayer's 1891 formulation utilized a chemical oxidizer to convert haematoxylin to its active form, hematein, resulting in a more stable and consistent stain. wikipedia.org Other significant formulations from this era include those by Delafield, Ehrlich, and Harris, each with unique properties suited for different applications. leicabiosystems.comleicabiosystems.com

A landmark development in the late 19th century was the combination of haematoxylin with a counterstain, most notably eosin. wikipedia.org First proposed by A. Wissowzky in 1876, the haematoxylin and eosin (H&E) stain provided a comprehensive view of tissue morphology. wikipedia.orgbitesizebio.com Haematoxylin stains cell nuclei a deep blue or purple, while eosin stains the cytoplasm and extracellular matrix in shades of pink. wikipedia.orgnih.gov This contrasting coloration allows for the clear differentiation of cellular components and has become the most widely used staining combination in histology and histopathology. wikipedia.orgwikipedia.org By the early 1900s, haematoxylin's role as an indispensable tool in histology was firmly established. wikipedia.org

Key Haematoxylin Formulations of the 19th and 20th Centuries

Formulation Year Introduced Key Features Primary Use
Böhmer's Haematoxylin1865Introduced the use of an alum mordant for selective nuclear staining. synnovis.co.ukwikipedia.orgGeneral nuclear staining.
Delafield's Haematoxylin1885Relies on slow, natural oxidation (ripening) for conversion to hematein. leicabiosystems.comRegressive staining, strong nuclear stain.
Ehrlich's Haematoxylin1886Uses chemical oxidation and includes an excess of acid for precise nuclear staining. leicabiosystems.comProgressive staining, sharp nuclear detail.
Mayer's Haematoxylin1891Utilizes a chemical oxidizer for rapid and stable formulation. wikipedia.orgleicabiosystems.comProgressive staining, often used as a counterstain in immunohistochemistry. leicabiosystems.com
Harris Haematoxylin1900A versatile alum haematoxylin that can be used for both progressive and regressive staining. wisc.eduleicabiosystems.comRoutine histological and cytological staining. wisc.eduleicabiosystems.com
Weigert's Iron Haematoxylin1904Employs an iron salt as the mordant, providing a strong, black nuclear stain resistant to acidic counterstains. wisc.edusynnovis.co.ukUsed in special stains where acidic solutions are required. wisc.edu

Contemporary Significance in Diagnostic Pathology and Research

Despite the advent of advanced molecular techniques, haematoxylin remains a cornerstone of modern diagnostic pathology and biomedical research. synnovis.co.ukresearchgate.net The H&E stain is still considered the "gold standard" for the initial examination of tissue biopsies and is integral to the diagnosis of a vast array of diseases, including cancer. wikipedia.orgnih.gov Pathologists rely on the morphological details revealed by H&E staining, such as changes in nuclear size, shape, and chromatin pattern, as key diagnostic markers. leicabiosystems.comnih.gov

The enduring relevance of haematoxylin lies in its simplicity, cost-effectiveness, and the wealth of structural information it provides. synnovis.co.ukwikipedia.org It works well with a variety of tissue fixatives and can be performed quickly, making it suitable for high-throughput clinical laboratories. wikipedia.orgnih.gov The H&E stain provides a crucial overview of tissue architecture, allowing for the identification of pathological changes and guiding the need for further, more specialized testing. researchgate.netwisdomlib.org

In the realm of research, haematoxylin is indispensable for studying cellular and tissue morphology in the context of disease mechanisms. ontosight.ai It is widely used as a counterstain in immunohistochemistry and in situ hybridization to provide anatomical context to molecular signals. nih.gov This allows researchers to visualize the specific cells or structures that are expressing a particular protein or gene.

Recent advancements continue to underscore the importance of haematoxylin. For instance, new formulations are being developed to improve staining quality and consistency. nih.gov One such development is a haematoxylin dye that utilizes a chromium-based mordant, which represents a significant change in haematoxylin chemistry. nih.gov Furthermore, the electrochemical properties of haematoxylin are being explored for novel applications, such as in the development of biosensors. researchgate.net

Contemporary Applications of Haematoxylin

Application Area Specific Use Significance
Diagnostic Pathology Routine H&E staining of tissue biopsies. wikipedia.orgGold standard for initial morphological assessment and cancer diagnosis. wikipedia.orgnih.gov
Frozen section analysis during surgery (e.g., Mohs surgery). nih.govProvides rapid diagnosis to guide surgical margins. nih.gov
Cytological preparations (e.g., Pap test). wikipedia.orgEssential for screening and diagnosing cervical cancer and other cellular abnormalities. wikipedia.org
Biomedical Research Counterstaining in immunohistochemistry and in situ hybridization. nih.govProvides anatomical context for molecular data, localizing proteins and nucleic acids within tissues. nih.gov
Evaluation of tissue morphology in animal models of disease.Allows for the assessment of pathological changes and the effects of therapeutic interventions.
Study of specific cellular components.Stains chromatin, ribosomes, and other basophilic structures, providing insight into cellular activity. wikipedia.org
Emerging Technologies Component in the development of biosensors. researchgate.netThe electrochemical properties of haematoxylin are being harnessed for new detection methods. researchgate.net

Botanical Sourcing and Natural Compound Derivation

Primary Botanical Sources

The principal sources of haematoxylin are woody plants from the family Fabaceae. The most commercially and historically significant of these is the Logwood Tree, Haematoxylon campechianum. Another notable plant, Caesalpinia sappan Linn., contains a closely related compound and is also cited as a source.

The logwood tree, Haematoxylum campechianum, is the most renowned natural source of haematoxylin. wisc.edu Native to the Yucatan Peninsula in Mexico and other parts of Central America, this tree's name is derived from the Greek words 'haima' (blood) and 'xylon' (wood), referring to the dark-red color of its heartwood. synnovis.co.ukresearchgate.netresearchgate.net Historically, the city of Campeche in Mexico was a major hub for the logwood trade. researchgate.net The tree itself is typically small and bushy, often gnarled, with a fluted trunk. worldagroforestry.org For centuries, it was a highly valued commodity, logged and exported to Europe for dyeing textiles. wikipedia.org The dye extracted from its wood was prized for producing black, blue, and purple colors. wikipedia.org

Caesalpinia sappan Linn., commonly known as Sappanwood, is another member of the Fabaceae family and is recognized as a source of the closely related compound, brazilin. medchemexpress.comresearchgate.net Brazilin shares a similar chemical structure with haematoxylin, differing by only one hydroxyl group. researchgate.net Some sources also identify Caesalpinia sappan Linn. as a source of haematoxylin itself. medchemexpress.com This plant has been traditionally used in various herbal remedies and for its dyeing properties in Asia. researchgate.netresearchgate.net

Botanical SourceCommon NameNative RegionKey Compound
Haematoxylon campechianumLogwood Tree, Palo de CampecheSouthern Mexico, Central AmericaHaematoxylin
Caesalpinia sappan Linn.SappanwoodIndia, MalaysiaBrazilin (structurally similar to Haematoxylin), Haematoxylin

Anatomical Distribution of Haematoxylin within Plant Tissues

Haematoxylin is not uniformly distributed throughout the logwood tree. The compound is concentrated in the heartwood , which is the dense, inner part of the trunk. researchgate.netresearchgate.netwikipedia.org This dark-red "bloodwood" is the specific tissue harvested for dye extraction. researchgate.netresearchgate.net The outer, living part of the wood, the sapwood, contains significantly less of the compound. wisc.edu The high concentration of haematoxylin in the heartwood makes it the most economically valuable part of the tree for dye production. britannica.com

Extraction and Purification Methodologies

The process of obtaining pure haematoxylin from logwood involves extraction followed by purification. In its natural state within the wood, haematoxylin is a colorless substance that requires oxidation to form hematein (B1673047), the actual colored dye. wisc.eduresearchgate.netleicabiosystems.com

Historically, and on an industrial scale, several methods have been employed for extraction:

Boiling in Water (French Process): This traditional method involves boiling logwood chips in water to extract the haematoxylin. wisc.eduwikipedia.org The resulting aqueous solution is known as "logwood extract." wisc.edu

Steam and Pressure (American Process): A more modern industrial method utilizes steam under pressure (15-30 pounds per square inch) for a more efficient extraction from the wood chips. wisc.eduwikipedia.org

Once the crude extract is obtained, it can be sold as a liquid concentrate or dried into a powder. wikipedia.org For purification, a common laboratory and commercial technique involves crystallization. One patented method describes dissolving the logwood extract in an aqueous solution of urea (B33335). The haematoxylin then crystallizes out of the solution in the form of fine needles, which can be separated by filtration, washed, and dried. google.com Another method involves using a selective organic solvent, such as ether, to extract the haematoxylin from the dried aqueous extract. The solvent is then evaporated, and the haematoxylin is recrystallized from an aqueous solution. google.com

Extraction MethodDescriptionForm of Product
French ProcessBoiling logwood chips in water.Liquid concentrate or dried powder.
American ProcessUsing steam and pressure to treat wood chips.Liquid concentrate or dried powder.
Urea CrystallizationDissolving extract in aqueous urea solution to induce crystallization.Crystalline solid.
Solvent ExtractionUsing an organic solvent like ether for extraction and subsequent recrystallization.Crystalline solid.

Biosynthetic Precursors and Pathways (General Overview)

Haematoxylin is classified as a flavonoid, a large group of naturally occurring plant compounds. wisc.edumedchemexpress.com The biosynthesis of flavonoids generally begins with precursors from the phenylpropanoid and polyketide pathways. While the specific enzymatic steps leading to haematoxylin have not been extensively detailed in readily available literature, the general pathway for flavonoids provides a foundational understanding.

The biosynthesis would likely start with the amino acid phenylalanine, which is converted into cinnamic acid and then p-coumaroyl-CoA. This molecule serves as a key precursor. Through a series of enzymatic reactions involving chalcone (B49325) synthase, chalcone isomerase, and other modifying enzymes such as hydroxylases, the basic flavonoid skeleton is formed and subsequently modified to produce the diverse range of flavonoid structures, including the homoisoflavonoid structure of haematoxylin.

Chemical Reactivity and Derivatization for Staining Applications

Oxidative Transformation of Haematoxylin to Hematein (B1673047)

The conversion of haematoxylin to hematein is a critical oxidation process that transforms the relatively colorless precursor into a reddish-brown dye. leicabiosystems.com This "ripening" is essential for the molecule's ability to bind with metal ions and subsequently stain cellular components. leicabiosystems.comhistopathology.guru The oxidation results in the formation of a quinoid ring structure, which is characteristic of hematein. leicabiosystems.com This process can be achieved through two primary mechanisms: natural oxidation by exposure to the environment or rapid chemical oxidation using specific reagents. synnovis.co.ukwikipedia.org

Natural oxidation, or "natural ripening," is the traditional and slower method for converting haematoxylin to hematein. stainsfile.com This process relies on the gradual action of atmospheric oxygen, facilitated by exposure to light and air. synnovis.co.uknih.gov Historically, staining solutions like Delafield's and Ehrlich's were prepared by storing haematoxylin and aluminum salts in loosely capped or cotton-plugged bottles to maximize air exposure. leicabiosystems.com To accelerate this process, air was sometimes bubbled through the solution. leicabiosystems.com

This method is notably slow, often requiring a period of four to ten weeks, and in some cases several months, for the solution to mature sufficiently for use. stainsfile.comleicabiosystems.comhistopathology.guru The progress of ripening is monitored by testing the solution periodically until it achieves a satisfactory staining intensity. stainsfile.com Proponents of this traditional method believed it produced a more reliable and longer-lasting staining solution. stainsfile.com The concept of "half-oxidation" emerged from this process, where the solution becomes usable when a significant portion of the haematoxylin is converted, with oxidation continuing throughout the solution's lifespan. stainsfile.com

To overcome the time-consuming nature of natural ripening, various chemical oxidizing agents are employed to achieve a rapid, often instantaneous, conversion of haematoxylin to hematein. synnovis.co.uknih.gov This allows for the immediate use of the staining solution after preparation. scispace.com Common chemical oxidants include sodium iodate, mercuric oxide, and potassium permanganate. stainsfile.comhistopathology.gurusynnovis.co.uk

Sodium Iodate (NaIO₃): This is currently the most widely used oxidant in modern haematoxylin formulations. stainsfile.comstainsfile.com It effectively and rapidly converts haematoxylin to hematein. leicabiosystems.com The typical concentration ranges from 0.10 to 0.20 grams of sodium iodate per gram of haematoxylin. leicabiosystems.com Some formulations intentionally use about half the required amount of oxidant to mimic the "half-ripened" state of naturally aged solutions, theoretically extending their shelf life. stainsfile.comihcworld.com

Mercuric Oxide (HgO): For many years, mercuric oxide was the oxidant of choice, particularly in Harris's haematoxylin formulations. leicabiosystems.comresearchgate.net However, due to the high toxicity of mercury and environmental concerns, it is now deprecated and has been largely replaced by sodium iodate in modified Harris formulations. stainsfile.comstainsfile.comleicabiosystems.com

Potassium Permanganate (KMnO₄): This is another powerful oxidizing agent used in some haematoxylin preparations. synnovis.co.ukscispace.com It ensures optimal and rapid oxidation of haematoxylin. morphisto.de In certain formulations, like Mallory's Phosphotungstic Acid Haematoxylin (PTAH), potassium permanganate is used to oxidize a solution of haematoxylin before it can be used for staining. scispace.com

The table below summarizes the key oxidizing agents and their characteristics.

Oxidizing AgentChemical FormulaTypical Amount per 1g HaematoxylinCharacteristics
Sodium Iodate NaIO₃~200 mg stainsfile.comstainsfile.comRapid oxidation; most commonly used modern oxidant. stainsfile.comleicabiosystems.com
Mercuric Oxide HgO~175-177 mg stainsfile.comHistorically common (e.g., Harris's); now deprecated due to toxicity. stainsfile.comleicabiosystems.com
Potassium Permanganate KMnO₄~177 mg stainsfile.comscispace.comStrong, rapid oxidant used in specific formulations. synnovis.co.ukmorphisto.de

Role and Chemistry of Mordants in Hematein Complexation

Hematein itself is an anionic dye with poor affinity for tissue components. synnovis.co.uk To function as an effective biological stain, particularly for nuclear components, it requires the presence of a mordant. nih.govscispace.com The term "mordant" is derived from the Latin mordere, meaning "to bite." synnovis.co.uk A mordant is typically a polyvalent metal ion that acts as a chemical bridge, linking the dye to the tissue substrate. histopathology.guruscispace.comjaypeedigital.com This interaction forms a dye-mordant complex, often referred to as a "lake," which possesses a net positive charge, enabling it to bind to anionic tissue components like the phosphate (B84403) groups of nucleic acids in the cell nucleus. synnovis.co.ukmedicopublication.com

The mordants used for haematoxylin staining are di- or trivalent salts of metals. synnovis.co.ukjaypeedigital.com The choice of metal cation significantly influences the final color and specificity of the stain. The most common metallic mordants are salts of aluminum, iron, and chromium. leicabiosystems.comnih.gov

Aluminum(III): Aluminum salts, typically in the form of potassium aluminum sulfate (potash alum) or ammonium (B1175870) aluminum sulfate (ammonium alum), are the most common mordants for routine nuclear staining in the Hematoxylin (B73222) and Eosin (B541160) (H&E) method. stainsfile.commedicopublication.comlupinepublishers.com These are collectively known as "alum hematoxylins." medicopublication.com The resulting hemalum complex stains nuclei a characteristic blue to purple color. jaypeedigital.comnorthwestern.edu

Iron(III): Ferric salts, such as ferric chloride or ferric ammonium sulfate (iron alum), are used as both the mordant and, in many cases, the oxidizing agent. jaypeedigital.commedicopublication.com Iron-haematoxylin stains, like Weigert's or Heidenhain's, are highly resistant to acidic counterstains and typically produce a strong, crisp blue-black to black staining of nuclei and other structures like muscle striations. stainsfile.commedicopublication.comwisc.edu

Chromium(III): Chromium salts, such as chromium sulphate, are also used as mordants. nih.gov A chromium-based mordant forms a chromium dioxide complex with haematoxylin, which is used in techniques for staining myelin. medicopublication.com Recently, a novel haematoxylin formulation utilizing a chromium sulphate mordant has been developed. nih.gov

The precise chemical structure and stoichiometry of the dye-mordant complex, or lake, have been a subject of scientific debate and are not fully elucidated. leicabiosystems.comsynnovis.co.uk It is generally accepted that the complex formation involves chelation, where the metal ion is firmly attached to the hematein molecule through both covalent and coordinate bonds. lupinepublishers.comstainsfile.comstainsfile.com

In the case of hemalum, the aluminum(III) ion forms a coordination complex with hematein. stainsfile.comnih.gov A covalent bond forms between the aluminum and a hydroxyl oxygen of the hematein molecule, while a coordinate bond forms with a nearby carbonyl oxygen. lupinepublishers.comstainsfile.com This chelation creates a stable, positively charged complex. lupinepublishers.com Although aluminum and iron have a valency of three, suggesting a potential binding ratio of three dye molecules to one metal atom, this is unlikely in practice as the metal ion must also bind to the tissue. stainsfile.com Most hemalum solutions in common use contain a large excess of Al³⁺ ions relative to hematein molecules. lupinepublishers.com

The specific metallic cation used as a mordant has a profound effect on the final color and application of the haematoxylin stain. jaypeedigital.com The mordant determines the final hue of the dye-mordant complex and its binding affinities within the tissue.

The following table outlines the staining characteristics associated with different mordants.

Mordant CationCommon Salt(s)Resulting Stain ColorTypical Applications
Aluminum(III) Potassium or Ammonium Alum stainsfile.comBlue to Purple jaypeedigital.comresearchgate.netRoutine nuclear staining (H&E). stainsfile.com
Iron(III) Ferric Chloride, Ferric Ammonium Sulfate medicopublication.comBlue-Black to Black medicopublication.comwisc.eduAcid-resistant nuclear staining, muscle striations, elastic fibers. stainsfile.comwisc.edu
Chromium(III) Chromium Sulphate, Chrome Alum nih.govmedicopublication.comBlue to Black nih.govwisc.eduMyelin staining, specialized nuclear staining. medicopublication.com
Copper(II) Copper SaltsBlue-Green to Purple jaypeedigital.comLess common in histology.
Tungsten Phosphotungstic Acid stainsfile.comBlueDemonstration of fibrin, muscle striations, neuroglia fibers. stainsfile.com
Lead(II) Lead SaltsDark Brown jaypeedigital.comDemonstration of endocrine cell granules. medicopublication.com
Molybdenum Molybdic Acid medicopublication.comBlueStaining of collagen and reticulin. medicopublication.com

Additives and Modifiers in Haematoxylin Formulations (e.g., Polyhydroxy Alcohols)

Haematoxylin staining solutions are complex mixtures that often include various additives and modifiers to enhance their performance, stability, and longevity. Among the most common modifiers are polyhydroxy alcohols, such as glycerin and ethylene glycol, which serve multiple crucial functions within the formulation. leicabiosystems.comclinicalpub.combasicmedicalkey.com

Initially, it was believed that the primary role of polyhydroxy alcohols was to act as stabilizers that prevent the over-oxidation of hematein, the oxidized form of haematoxylin necessary for staining. leicabiosystems.com While they do contribute to slowing the oxidation process and thus prolonging the shelf life of the stain, their more significant function is to act as a solvent. clinicalpub.combasicmedicalkey.com These additives primarily increase the solubility of both hematein and the hematein-metal ion complexes (e.g., hematein-Al³⁺) within the aqueous solution. leicabiosystems.com Haematoxylin itself is reasonably soluble in water, but its oxidation product, hematein, and the crucial dye-mordant complexes are only sparingly soluble. leicabiosystems.com

Without solubility-enhancing agents, hematein and its aluminium complexes can precipitate out of the solution, forming a sediment or a metallic sheen on the surface. leicabiosystems.com The inclusion of ethylene glycol or glycerin effectively reduces this precipitation, thereby increasing the stability and useful shelf life of the haematoxylin solution. leicabiosystems.combasicmedicalkey.commorphisto.de Ethylene glycol is particularly noted for being an excellent solvent for haematoxylin and for its ability to prevent the formation of surface precipitates. basicmedicalkey.com

Beyond polyhydroxy alcohols, other additives are also incorporated to modify the staining characteristics. Acids, for instance, are added to adjust the pH of the solution. Acetic acid is commonly found in Gill's type haematoxylins, while citric acid is used in Mayer's formulations. leicabiosystems.com The addition of these acids increases the selectivity of the stain for cell nuclei by minimizing non-specific background staining. leicabiosystems.com

Table 1: Common Additives in Haematoxylin Formulations and Their Functions

Additive/Modifier Chemical Class Primary Function(s) Example Formulations
Glycerin (Glycerol) Polyhydroxy Alcohol Increases solubility of hematein/complexes; Slows oxidation; Increases viscosity and stability. leicabiosystems.comclinicalpub.combasicmedicalkey.commorphisto.de Ehrlich's, Carazzi's clinicalpub.combasicmedicalkey.com
Ethylene Glycol Polyhydroxy Alcohol Increases solubility of hematein/complexes; Prevents precipitate formation. leicabiosystems.combasicmedicalkey.com Gill's leicabiosystems.com
Acetic Acid Carboxylic Acid Lowers pH; Increases nuclear selectivity by reducing background staining. leicabiosystems.com Gill's leicabiosystems.com

Theoretical Studies of Haematoxylin Oxidation Mechanisms

The conversion of haematoxylin to its active staining form, hematein, is a critical oxidation reaction that has been the subject of theoretical and computational investigation to elucidate its precise mechanism. These studies provide deeper insight beyond experimental observations, which can sometimes be ambiguous.

A significant theoretical study focused on the oxidation of the two catechol rings (designated as ring A and ring B) within the haematoxylin structure in an aqueous solution. researchgate.netpublish.csiro.au An earlier experimental study using cyclic voltammetry had proposed an ErCiEr mechanism. This designation implies a process involving a reversible electrochemical oxidation (Er) of the catechol unit on ring A, followed by an irreversible chemical reaction (Ci), and then another reversible electrochemical step (Er). researchgate.netpublish.csiro.au

However, detailed ab initio calculations presented a more nuanced picture. The theoretical results indicated that the electrochemical oxidation of ring B is, in fact, slightly more energetically favored than the oxidation of ring A. researchgate.netpublish.csiro.au The potential difference between the oxidation of the two rings is so small that it would be difficult to distinguish them in an experimental setting. researchgate.netpublish.csiro.au

Based on these computational findings, a more probable oxidation mechanism was proposed: ErErCiEr. This suggests that two reversible electrochemical oxidation reactions (Er) occur before the irreversible chemical reaction (Ci). publish.csiro.au While the ErCiEr mechanism could not be entirely ruled out, the ErErCiEr pathway was considered more likely on a thermodynamic basis. publish.csiro.au The accuracy of this theoretical approach was supported by the close agreement between the calculated oxidation potential (0.719 V vs. standard hydrogen electrode) and the experimental value (0.759 V vs. standard hydrogen electrode). researchgate.netpublish.csiro.au

Other theoretical studies have also been employed to supplement electrochemical and spectrophotometric data, providing better insight into the various transformations of haematoxylin. researchgate.net These computational approaches have been used to analyze different dissociation forms of haematoxylin and to model possible structures for the products of the initial two-electron oxidation step that converts haematoxylin to hematein. researchgate.net

Table 2: Comparison of Proposed Haematoxylin Oxidation Mechanisms

Mechanism Description Basis Key Finding
ErCiEr A reversible electrochemical oxidation (ring A), followed by an irreversible chemical reaction, then a second reversible step. researchgate.netpublish.csiro.au Experimental (Cyclic Voltammetry) researchgate.netpublish.csiro.au Designated ring A as the initial oxidation site. researchgate.net

Molecular Mechanisms of Haematoxylin Staining in Biological Substrates

Basophilic Nature and Electrostatic Interactions

The principle of haematoxylin staining is fundamentally based on electrostatic attraction between entities of opposite charge. bitesizebio.com Cellular components that are acidic, and therefore carry a negative charge (anionic), are termed "basophilic" because they have an affinity for basic, positively charged (cationic) dyes. leeds.ac.ukcolumbia.edu

Haematoxylin itself is not a direct stain. bitesizebio.com It must first be oxidized to form haematein, a process that can occur naturally through exposure to air and light or be accelerated chemically with agents like sodium iodate. leicabiosystems.comsynnovis.co.uk This haematein molecule is then complexed with a mordant, typically a trivalent metal ion such as aluminum (Al³⁺) from salts like aluminum alum. leicabiosystems.comnih.govleicabiosystems.com This combination of haematein and a metal mordant creates a large, positively charged complex, often referred to as a "haemalum" or a dye "lake". leicabiosystems.comsynnovis.co.uk

It is this net positive charge of the haematein-metal complex that allows it to act as a basic dye. synnovis.co.ukresearchgate.netlabstore.com The complex is then electrostatically attracted to and binds with negatively charged, basophilic structures within the cell. bitesizebio.comnorthwestern.edu Ionic bonding is considered the most significant type of bond in this histological staining technique. bitesizebio.com

Table 1: Electrostatic Basis of Haematoxylin Staining
ComponentIonic ChargeInteractionStaining Result
Haematein-Mordant ComplexPositive (Cationic)Electrostatic AttractionFormation of a stable, colored precipitate (blue/purple)
Basophilic Tissue Structures (e.g., Nucleic Acids)Negative (Anionic)

Binding Affinity to Nucleic Acids (DNA and RNA)

The most prominent feature of haematoxylin staining is its strong coloration of the cell nucleus, which appears in shades from dark blue to purple. radiopaedia.orgwikipedia.org This is due to the high concentration of nucleic acids—deoxyribonucleic acid (DNA) and ribonucleic acid (RNA)—within the nucleus. radiopaedia.orgchemicalstore.commacsenlab.com These molecules are intensely basophilic and serve as the primary targets for the cationic haematein-mordant complex. leeds.ac.uklaboratorytests.org

The acidic nature of nucleic acids is a direct result of their molecular structure. synnovis.co.uk Both DNA and RNA possess a sugar-phosphate backbone, and at a typical staining pH, the phosphate (B84403) groups (PO₄³⁻) are ionized, carrying a strong negative charge. synnovis.co.ukresearchgate.net This high density of anionic sites makes the chromatin within the nucleus a prime target for the positively charged haematein-aluminum complex. synnovis.co.uklabstore.com The electrostatic attraction between the cationic dye complex and the anionic phosphate groups is the principal force driving the initial binding and staining of nuclear material. leicabiosystems.comsynnovis.co.uk

The function of haematoxylin as a stain is entirely dependent on the presence of a mordant. bitesizebio.com The term "mordant," derived from the Latin mordere ("to bite"), refers to a substance that forms a link between the dye and the tissue substrate. synnovis.co.uk In this case, trivalent metal salts of aluminum, iron, or chromium act as the mordant. leicabiosystems.com

The haematein molecule forms a coordination complex with the metal ion, which then has remaining valences available to bind to the tissue. synnovis.co.ukhistopathology.guru This creates a stable tissue-mordant-dye linkage. microbenotes.comleeds.ac.uk There is evidence suggesting that in addition to the initial electrostatic attraction, more stable coordinate bonds form between the dye-metal complex and the DNA. wikipedia.org This type of bonding could explain the relative permanence and stability of haematoxylin staining. leicabiosystems.com However, it has also been argued that while electrostatic forces mediate the initial attraction, there is little direct evidence to support the subsequent formation of covalent bonds. leicabiosystems.com The bulky haemalum complex is likely too large to intercalate between DNA base pairs or fit into the minor groove. researchgate.net

Table 2: Components of the Haematoxylin Staining Complex
ComponentRoleExample
HaematoxylinDye PrecursorExtract from Haematoxylum campechianum
Oxidizing AgentConverts haematoxylin to haemateinSodium iodate, Mercuric oxide, Air/Light
MordantForms a positively charged complex with haemateinAluminum ammonium (B1175870) sulfate (Alum)
Haematein-Mordant ComplexActive Staining AgentHemalum (positively charged)

Substantial evidence for the binding of the haematoxylin-mordant complex to nucleic acids comes from enzymatic digestion and chemical extraction studies. leicabiosystems.com Research has shown that treating tissue sections with deoxyribonuclease (DNase), an enzyme that specifically digests DNA, prevents the subsequent staining of cell nuclei with hemalum solutions. leicabiosystems.com Similarly, extracting nucleic acids using strong acids or nucleases also inhibits chromatin staining. researchgate.nettandfonline.com

These findings strongly support the theory that DNA is the primary substrate for haematoxylin staining in the nucleus, rather than other components like basic nuclear proteins (histones). leicabiosystems.comresearchgate.netstackexchange.com While some early debate existed on whether the dye complex targeted DNA or histones, experiments using purified DNA, histone, and DNA-histone mixtures have consistently shown that DNA, not histone, is the component progressively colored by hemalum. researchgate.nettandfonline.comstackexchange.com Furthermore, studies have demonstrated that it is feasible to extract DNA of sufficient quality for molecular analysis from tissues previously stained with haematoxylin and eosin (B541160), confirming the close association between the dye and the DNA. nih.govwindows.netnih.gov

Table 3: Summary of Evidence from Nucleic Acid Extraction Studies
Experimental TreatmentObservationConclusion
Digestion of tissue with DNase enzymeSubsequent staining of nuclei with hemalum is prevented. leicabiosystems.comDNA is the essential target for nuclear staining by haematoxylin.
Extraction of nucleic acids with strong acidChromatin staining by hemalum is prevented. researchgate.nettandfonline.comNucleic acids are required for the staining reaction.
Staining of purified DNA vs. purified histonesOnly the purified DNA is progressively stained by hemalum. researchgate.netThe haematein-mordant complex binds directly to DNA, not histones.

Interactions with Other Basophilic Cellular and Extracellular Components

While nuclear staining is the most recognized application, haematoxylin also binds to other basophilic structures within the cell and the extracellular matrix. wikipedia.orgleeds.ac.uk The common feature of these components is the presence of anionic molecules, primarily RNA or sulfated glycosaminoglycans.

The cytoplasm of certain cells, particularly those actively synthesizing proteins (like plasma cells or pancreatic acinar cells), exhibits distinct basophilic regions when stained with haematoxylin. radiopaedia.orglaboratorytests.org This cytoplasmic basophilia is primarily due to a high concentration of ribosomes, either free in the cytoplasm or attached to the membrane of the endoplasmic reticulum, forming the rough endoplasmic reticulum (RER). wikipedia.orgnih.govbitesizebio.com

Ribosomes are rich in ribosomal RNA (rRNA). synnovis.co.uk Similar to DNA, RNA has a sugar-phosphate backbone that is negatively charged, making ribosomes and, by extension, the RER, intensely basophilic. leeds.ac.uksynnovis.co.uk The cationic haematein-mordant complex binds to the rRNA in these organelles through the same electrostatic mechanism that governs nuclear staining, resulting in a blue to purple coloration. synnovis.co.ukmedcell.orgluc.edu

Table 4: Major Basophilic Cellular Components Stained by Haematoxylin
Cellular ComponentAnionic Molecule Responsible for BasophiliaResulting Color
Nuclear ChromatinDeoxyribonucleic Acid (DNA)Dark Blue / Purple
NucleolusRibosomal RNA (rRNA) and DNADark Blue / Purple
Ribosomes / Rough Endoplasmic Reticulum (RER)Ribosomal RNA (rRNA)Blue / Purple

Collagen and Elastic Fibers

While standard alum-mordanted haematoxylin in the Haematoxylin and Eosin (H&E) stain does not significantly color collagen and elastic fibers (these are instead stained pink to red by the eosin counterstain), specific haematoxylin formulations employing different mordants can effectively demonstrate these connective tissue elements. leicabiosystems.comwikipedia.org

Elastic Fibers : Verhoeff-Van Gieson (VVG) stain is a specialized regressive method used to identify elastic fibers. bitesizebio.comutah.edu The staining solution is an iron-hematoxylin complex, formed using ferric chloride and iodine. bitesizebio.comutah.eduihisto.io Elastin, the primary protein in elastic fibers, has a strong affinity for this iron-hematoxylin complex, allowing it to retain the black stain while other tissue components are decolorized during the differentiation step. bitesizebio.comutah.edu The precise mechanism is thought to involve a combination of ionic bonding and van der Waals forces, which create a stable bond between the dye complex and elastin. weebly.comstainsfile.com

Collagen : Phosphotungstic Acid Hematoxylin (B73222) (PTAH) is a polychromatic stain capable of demonstrating collagen. wikipedia.org In this formulation, phosphotungstic acid serves as the mordant. It is present in a much higher concentration than hematein (B1673047) and is believed to form two distinct color complexes. A blue hematein-tungsten lake pigment selectively binds to components like muscle striations and fibrin. The excess phosphotungstic acid, acting as a separate staining entity, colors collagen and bone matrix in contrasting shades of orange-pink to brownish-red. wikipedia.orgutah.edu

Staining MethodTarget FiberMordantStaining PrincipleResulting Color of Fiber
Verhoeff-Van Gieson (VVG) Elastic FibersIron (Ferric Chloride)High affinity of elastin for the iron-hematein complex; resists differentiation. bitesizebio.comutah.eduBlue-black to black ihisto.ioweebly.com
Phosphotungstic Acid Hematoxylin (PTAH) CollagenTungsten (Phosphotungstic Acid)Excess phosphotungstic acid acts as a stain for collagen. wikipedia.orgutah.eduPale orange-pink to brownish-red wikipedia.org

Acid Mucins and Proteoglycans

Acid mucins and proteoglycans are large macromolecules containing numerous anionic groups, primarily carboxyl (-COOH) and sulfate (-SO₃H) groups. These groups are negatively charged at the typical pH of haematoxylin staining solutions. This high density of negative charges leads to a strong electrostatic attraction with the cationic (positively charged) hematein-mordant complex. labstore.com

This interaction often results in non-specific background staining in routine H&E preparations, particularly with stronger, regressive haematoxylin formulations. labstore.com The staining of these substances can be intentionally manipulated by altering the pH of the staining solution; a lower pH can protonate some of the anionic sites, reducing their negative charge and thereby decreasing their affinity for the haematoxylin lake. leicabiosystems.com Conversely, haematoxylin solutions with a higher pH and low alum concentration have been shown to enhance the blue staining of certain carboxylated mucins. researchgate.net Specialized formulations, such as zirconyl hematoxylin, have been developed to specifically stain acidic mucins. nih.gov

Mechanisms of Differential Staining (e.g., Nuclear vs. Cytoplasmic)

The fundamental principle of differential staining with haematoxylin and its counterstain, eosin, lies in the exploitation of the different chemical properties of cellular components, specifically their net electrical charge.

Nuclear Staining (Basophilic) : The nucleus of a cell is rich in nucleic acids (DNA and RNA). The phosphate groups in the backbone of these nucleic acids are strongly anionic (negatively charged). synnovis.co.uk The hematein-mordant complex (e.g., hematein-alum) carries a net positive charge, acting as a cationic or basic dye. synnovis.co.ukresearchgate.netmicrobenotes.com This leads to a powerful electrostatic attraction, where the positively charged dye complex binds tightly to the negatively charged nucleic acids, staining the nuclear chromatin and nucleolus a deep blue-purple. wikipedia.orghistologyguide.com This affinity for a basic dye is termed "basophilia."

Cytoplasmic Staining (Acidophilic/Eosinophilic) : The cytoplasm, in contrast, is predominantly composed of proteins, which contain amino groups (-NH₂) that are cationic (positively charged) at the pH of staining. These basic components have an affinity for acidic dyes. Eosin is an anionic (negatively charged) acidic dye. microbenotes.comwikipedia.org It binds to the positively charged proteins in the cytoplasm, extracellular matrix, and muscle fibers, staining them in various shades of pink and red. wikipedia.org This affinity for an acidic dye is known as "acidophilia" or "eosinophilia."

This charge-based attraction is the core mechanism that allows for the clear differentiation between the nucleus and the cytoplasm.

Principles of Staining Enhancement and Selectivity

To achieve optimal visualization, the initial staining must often be refined to enhance contrast and ensure the dye is localized specifically to the intended structures. This is accomplished through differentiation and blueing.

Differentiation Techniques (e.g., Acid Alcohol)

Differentiation is a critical step in regressive staining protocols, where the tissue is deliberately overstained with a potent haematoxylin solution. labstore.com The goal is to selectively remove the excess dye from non-target structures, primarily the cytoplasm and connective tissue, while retaining it in the chromatin-rich nuclei. biognost.com

The most common differentiating agent is acid alcohol , typically a 0.5-1.0% solution of hydrochloric acid (HCl) in 70% ethanol. stainsfile.comnorthwestern.edu The mechanism relies on breaking the bond between the mordant and the tissue. The low pH of the acid alcohol solution introduces a high concentration of hydrogen ions (H+). These ions compete with the cationic dye-mordant complex for the anionic binding sites in the tissue, effectively disrupting the tissue-mordant link. stainsfile.com

Because the dye is most densely concentrated and tightly bound to the nuclear chromatin, it is removed more slowly from the nucleus than from the cytoplasm and other background elements, which have a lower affinity for the stain. biognost.com This controlled removal sharpens nuclear detail and increases the contrast between the nucleus and the cytoplasm. quizlet.com

Blueing Processes

Following staining with an alum-hematoxylin solution, which is acidic, the nuclear chromatin initially appears a reddish-purple color. labstore.com The "blueing" step is a chemical process that converts this initial soluble, unstable color into an insoluble, stable, crisp blue-purple pigment. leicabiosystems.comquizlet.com

This conversion is achieved by changing the pH of the tissue section from acidic to mildly alkaline. leicabiosystems.com This is accomplished by immersing the slides in a weak alkaline solution. Common blueing agents include:

Scott's tap water substitute

Dilute lithium carbonate solutions stainsfile.com

Ammonia water quizlet.com

Tap water (in regions where it is sufficiently alkaline) leicabiosystems.com

The shift to an alkaline environment causes a chemical rearrangement of the hematein-mordant complex, altering its molecular structure and thus its light-absorbing properties. This results in the characteristic blue color and renders the dye precipitate insoluble, preventing it from being washed out in subsequent steps. leicabiosystems.com Incomplete blueing can result in poorly defined, pinkish, or purple nuclei. leicabiosystems.com

Diverse Research Applications in Histochemistry and Cytology

Conventional Histological and Cytological Staining Paradigms

The Haematoxylin and Eosin (B541160) (H&E) stain is the most widely used staining method in histology and histopathology, often considered the gold standard for medical diagnosis. wikipedia.org This technique utilizes haematoxylin to stain cell nuclei a purplish-blue and a counterstain, eosin, to color the extracellular matrix and cytoplasm pink. wikipedia.org This contrast allows for a clear differentiation between the nuclear and cytoplasmic parts of a cell, providing a detailed overview of tissue structure. wikipedia.org The enduring utility of H&E staining, which has remained largely unchanged for over a century, lies in its ability to reveal a broad spectrum of normal and abnormal cellular and tissue features. leicabiosystems.com

The principle of H&E staining is based on the chemical attraction between the dyes and the tissue components. laboratorytests.org Haematoxylin, a basic dye, binds to basophilic structures, which are acidic and negatively charged. laboratorytests.org These structures primarily include the nucleic acids (DNA and RNA) within the cell nucleus and ribosomes in the cytoplasm. laboratorytests.orgbitesizebio.com Eosin, an acidic dye, is attracted to acidophilic structures, which are basic and positively charged, such as proteins in the cytoplasm, collagen, and muscle fibers. bitesizebio.commicrobenotes.com

The depth of the haematoxylin coloration is related to the amount of DNA in the nuclei and the duration of the staining process. leicabiosystems.com The staining procedure is a well-established protocol that involves dewaxing and rehydrating the tissue sections, followed by immersion in haematoxylin, a differentiation step to remove excess stain, a "bluing" step in a weakly alkaline solution to achieve the characteristic blue color, and then counterstaining with eosin. leicabiosystems.comlaboratorytests.org

Table 1: Components Stained by Haematoxylin and Eosin (H&E)
ComponentStainColor
Nuclei (DNA, RNA)HaematoxylinBlue to Purple
RibosomesHaematoxylinBlue to Purple
CytoplasmEosinShades of Pink or Red
Collagen and Extracellular MatrixEosinPink or Red
Muscle FibersEosinPink
Red Blood CellsEosinIntensely Red

The Papanicolaou stain, commonly known as the Pap stain, is a multichromatic cytological staining technique developed by George Papanicolaou in 1942. wikipedia.org It is one of the most widely used stains in cytology and is instrumental in the diagnosis of pathological conditions, most notably for the detection of cervical cancer through the Pap test (or Pap smear). wikipedia.orghealthskybio.com Beyond gynecological smears, the Pap stain is also utilized for staining non-gynecological specimens from various bodily secretions and fine-needle biopsies. wikipedia.org

The Pap stain is designed to produce a high degree of cellular transparency, allowing for the interpretation of even thick specimens with overlapping cells. wikipedia.org A key objective of this technique is to clearly define the cell nucleus to aid in the identification of nuclear abnormalities characteristic of cancer cells. labtestsguide.com The classic Papanicolaou stain employs five dyes in three solutions. ihcworld.com The first of these is Harris's hematoxylin (B73222), which stains the cell nuclei a crisp blue to black, revealing the chromatin patterns within. wikipedia.org This is followed by two counterstaining solutions: Orange G (OG-6), which stains keratin (B1170402) orange, and Eosin Azure (EA), which is a combination of Eosin Y, Light Green SF yellowish, and sometimes Bismarck brown Y. ihcworld.com Eosin Y stains superficial epithelial squamous cells, nucleoli, cilia, and red blood cells, while Light Green SF yellowish provides a blue-green color to the cytoplasm of metabolically active cells. wikipedia.orgihcworld.com

Table 2: Papanicolaou Stain Coloration of Cellular Components
Cellular ComponentResulting Color
NucleiBlue to Black
Cytoplasm of active cells (e.g., columnar, parabasal, and intermediate squamous cells)Blue-green
KeratinOrange
Superficial epithelial squamous cells, nucleoli, cilia, and red blood cellsPink to Orange

Specialized Haematoxylin Formulations and Techniques

Iron haematoxylins are a group of specialized staining solutions that utilize iron salts, such as ferric chloride or ferric ammonium (B1175870) sulfate, as the mordant. leicabiosystems.comsynnovis.co.uk This type of mordant allows haematoxylin to demonstrate a wider range of tissue structures compared to the more common alum haematoxylins. leicabiosystems.com Iron haematoxylin stains are particularly valuable when subsequent staining procedures are lengthy or involve acidic solutions, as they are more resistant to decolorization. newcomersupply.com These formulations are typically used in a regressive staining method, where the tissue is intentionally over-stained and then differentiated with an excess of the mordant solution to remove the dye from all but the most strongly bound structures. utah.edu

Weigert's Haematoxylin: This formulation is a preferred nuclear stain for use in conjunction with trichrome and mucin stains. newcomersupply.com It provides a strong, acid-resistant black stain to the nuclei, ensuring they remain clearly visible after the application of other dyes. stainsfile.comcarlroth.com

Heidenhain's Haematoxylin: This technique is renowned for its ability to demonstrate fine cytological details, including chromosomes, nuclear components, mitochondria, and muscle striations. stainsfile.com The degree of differentiation is carefully controlled under a microscope to highlight the specific structures of interest, which are stained blue to black. stainsfile.com The process involves mordanting the tissue with an iron salt solution, followed by staining with a ripened haematoxylin solution, and then differentiating with the mordant solution. stainsfile.com

Verhoeff's Haematoxylin: Developed by Frederick Herman Verhoeff in 1908, this stain is specifically used for the demonstration of elastic fibers. wikipedia.org The iron-hematoxylin complex in Verhoeff's solution has a strong affinity for elastin, the main component of elastic fibers, allowing these fibers to retain the black stain while other tissue elements are decolorized. wikipedia.org It is often counterstained with Van Gieson's stain, which colors collagen red and other tissue elements yellow, providing excellent contrast. wikipedia.org This technique is crucial in the study of vascular diseases such as arteriosclerosis. utah.edu

Table 3: Applications of Iron Haematoxylin Formulations
FormulationPrimary ApplicationTarget StructuresColor of Target Structures
Weigert's HaematoxylinAcid-resistant nuclear stainingNucleiBlack
Heidenhain's HaematoxylinDemonstration of fine cytological detailsChromosomes, mitochondria, muscle striationsBlue to Black
Verhoeff's HaematoxylinStaining of elastic fibersElastic fibers, nucleiBlack

Gallocyanin-chrome alum is a specialized staining solution that is highly selective for nucleic acids. wikipedia.orgnih.gov The stain is prepared by boiling gallocyanin with a chrome alum (chromium potassium sulfate) solution. stainsfile.com It is believed that the resulting dye-metal complex selectively binds to the phosphate (B84403) groups of nucleic acids, imparting a bluish color to these structures. wikipedia.org This staining method is considered stoichiometric, meaning there is a direct relationship between the intensity of the stain and the quantity of nucleic acid present. wikipedia.orgnih.gov Gallocyanin-chrome alum is a reliable and reproducible method for the serial staining of numerous slides. wikipedia.org The staining process typically requires a longer immersion time, often 24 to 48 hours, to achieve optimal results. stainsfile.com

Demonstration of Specific Biological Components

Haematoxylin, through its various formulations, plays a critical role in the demonstration of a wide range of specific biological components beyond the general morphology provided by H&E staining. As detailed in the specialized formulations, iron haematoxylins are indispensable for visualizing structures such as:

Elastic fibers: Verhoeff's haematoxylin is the classic method for staining elastic fibers black, which is essential for studying the pathology of blood vessels and skin. utah.eduwikipedia.org

Muscle striations: Heidenhain's iron haematoxylin can be finely controlled to reveal the cross-striations of skeletal and cardiac muscle. stainsfile.com

Myelin: Certain iron haematoxylin methods are used to stain the myelin sheaths of nerves. leicabiosystems.com

Nuclear components: Both Weigert's and Heidenhain's haematoxylins provide crisp, detailed staining of nuclear chromatin and nucleoli. stainsfile.comstainsfile.com

Furthermore, chrome alum haematoxylins, specifically gallocyanin-chrome alum, are employed for the specific and quantitative demonstration of:

Nucleic acids (DNA and RNA): This method provides a reliable blue stain for the visualization and, to some extent, quantification of nucleic acids in the nucleus and cytoplasm. wikipedia.orgnih.gov

The adaptability of haematoxylin, achieved through the use of different mordants and staining protocols, makes it an invaluable tool for researchers and pathologists seeking to identify and study specific biological components within tissues and cells.

Connective Tissue Fibers (e.g., Elastic Fibers, Collagen)

Haematoxylin is a key component in one of the most important techniques for differentiating connective tissue fibers: the Verhoeff-Van Gieson (VVG) stain. This method is crucial for visualizing elastic fibers, which are not readily distinguishable with the routine Haematoxylin and Eosin (H&E) stain.

In the VVG technique, an iron-hematoxylin complex is formed, for which elastic fibers have a strong affinity. The tissue is intentionally overstained with this complex and then differentiated with an excess of the mordant, ferric chloride. Due to their strong affinity, the elastic fibers retain the black stain, while other tissue elements are decolorized. A counterstain, Van Gieson's solution (a mixture of picric acid and acid fuchsin), is then applied, which stains collagen fibers red or pink and muscle and cytoplasm yellow. This differential staining is invaluable in pathology for assessing the integrity of vascular walls, the extent of emphysema, and other conditions involving the elastic lamina.

Table 1: Staining Results of Verhoeff-Van Gieson Technique

Tissue ComponentStaining ReagentResulting Color
Elastic FibersIron Haematoxylin (Verhoeff's)Black
CollagenAcid Fuchsin (in Van Gieson's)Red/Pink
Muscle & CytoplasmPicric Acid (in Van Gieson's)Yellow
NucleiIron Haematoxylin (Verhoeff's)Blue/Black

Myelin and Nervous Tissue Structures

In neurohistology, Haematoxylin is frequently used in combination with other dyes to stain myelin, the lipid-rich sheath that insulates nerve fibers. The Luxol Fast Blue (LFB) stain, often counterstained with Haematoxylin, is a standard method for assessing myelination and demyelination in the central nervous system. LFB stains the myelin sheaths a vibrant blue, while Haematoxylin provides a clear visualization of the neuronal and glial cell nuclei in purple. This combination is instrumental in the study and diagnosis of demyelinating diseases such as multiple sclerosis. Iron hematoxylin methods, like Weigert's, have also been historically important for myelin staining.

Intracellular Organelles and Granules (e.g., Mitochondria, Chromosomes, Nucleoli, Centrioles)

Iron hematoxylin stains, particularly Heidenhain's iron hematoxylin, have been historically crucial for the cytological study of various intracellular organelles, pushing the limits of light microscopy.

Mitochondria: Heidenhain's iron hematoxylin can stain mitochondria black, appearing as small, dark granules or rods within the cytoplasm. This technique was one of the earliest methods to demonstrate the distribution and morphology of these organelles.

Chromosomes and Nucleoli: This staining method is also effective for demonstrating chromosomes during mitosis and meiosis, staining them a deep black. The nucleoli within the nucleus are also rendered black. This has been particularly useful in classical cytogenetics and in studying the changes in the nucleolus during different cellular states.

Centrioles: Iron hematoxylin is also capable of staining centrioles, the small, cylindrical organelles involved in cell division, making them visible as minute black dots, especially within dividing cells.

Parasites and Pathogens

Iron hematoxylin staining is a gold-standard technique in parasitology for the identification of intestinal protozoa in fecal smears. It provides excellent morphological detail of both trophozoites and cysts, staining their nuclei and other internal structures, such as chromatoid bodies, dark purple to black against a more lightly stained cytoplasm. fungaleducation.org This allows for the precise identification of species like Entamoeba histolytica and Giardia lamblia.

In histopathology, Haematoxylin in the H&E stain helps to identify the host's inflammatory response to pathogens. While not a specific stain for most microorganisms, it provides the essential context for specialized stains. For fungi, while stains like Gomori Methenamine Silver (GMS) or Periodic Acid-Schiff (PAS) are used to highlight the fungal walls, an H&E counterstain is often applied to visualize the surrounding tissue morphology and inflammatory infiltrate. drfungus.orgnih.gov In some cases, the nuclei of yeast-like fungi can be observed with H&E. usda.gov Furthermore, H&E staining is a fundamental procedure for the study of viral infections in tissue sections, allowing for the visualization of cytopathological changes such as inclusion bodies and giant cells. proquest.com

Lipids and Carbohydrates (as Counterstains)

While Haematoxylin does not directly stain lipids or carbohydrates, it is an essential counterstain in histochemical techniques designed to demonstrate these substances.

Lipids: In techniques for staining neutral lipids, such as Oil Red O or Sudan Black B, which stain fat droplets red or black, respectively, a Haematoxylin counterstain is used to visualize the cell nuclei. This provides a clear contrast and allows for the localization of the lipid droplets within the cellular architecture.

Carbohydrates: The Periodic acid-Schiff (PAS) stain is a widely used method to detect glycogen, mucins, and other carbohydrates, which are stained a magenta color. Harris or Mayer's hematoxylin is commonly used as a counterstain to color the nuclei blue, providing a sharp contrast to the magenta-stained carbohydrates. quizlet.comvisikol.com

Applications in Immunohistochemistry and Hybrid Techniques

In the realm of modern molecular pathology, Haematoxylin maintains its relevance as the preferred counterstain in immunohistochemistry (IHC) and in situ hybridization (ISH). thermofisher.comnih.govmicrobenotes.com

Similarly, in ISH techniques, which are used to detect specific DNA or RNA sequences in cells and tissues, Haematoxylin is often used as a counterstain. microbenotes.com After the hybridization of a labeled probe and the subsequent detection steps that generate a colored signal at the site of the target sequence, a Haematoxylin counterstain helps to visualize the cell nuclei and provides a clear anatomical context for the hybridization signal.

Contributions to Cellular Organization and Pathology Research

The introduction of Haematoxylin and its combination with Eosin (H&E) revolutionized the field of pathology and remains the cornerstone of histopathological diagnosis. The H&E stain provides a vast amount of information about tissue architecture, cell morphology, and the relationship between different cell types.

In cellular organization research, H&E staining is the first step in virtually all histological studies, providing a general overview of the tissue structure. It allows for the identification of different cell layers, the organization of cells into tissues and organs, and any alterations in this organization due to experimental conditions or disease.

In pathology, the H&E stain is fundamental for cancer diagnosis and grading. Pathologists assess a multitude of features in H&E-stained sections, including nuclear size and shape, chromatin pattern, the presence of nucleoli, and the mitotic rate—all of which are revealed by Haematoxylin staining. thermofisher.comnih.govresearchgate.net These features are critical for determining the malignancy of a tumor and for its prognostic evaluation. quizlet.comresearchgate.net Studies on apoptosis, or programmed cell death, also utilize H&E staining to identify characteristic morphological changes such as cell shrinkage, chromatin condensation (pyknosis), and nuclear fragmentation (karyorrhexis).

Table 2: Key Applications of Haematoxylin in Research and Diagnostics

Field of ApplicationSpecific Technique/UseKey Contribution
Connective Tissue HistologyVerhoeff-Van Gieson StainDemonstration of elastic fibers in black and collagen in red.
NeurohistologyLuxol Fast Blue with HaematoxylinStaining of myelin sheaths (blue) and nuclei (purple) for demyelination studies.
CytologyHeidenhain's Iron HematoxylinVisualization of mitochondria, chromosomes, and nucleoli.
ParasitologyIron Hematoxylin StainDetailed morphological identification of intestinal protozoa.
Immunohistochemistry (IHC)Nuclear CounterstainProvides morphological context for antigen localization.
Cancer PathologyHaematoxylin & Eosin (H&E) StainPrimary tool for cancer diagnosis, grading, and prognosis based on nuclear morphology.

Advanced Analytical and Computational Methodologies

Spectroscopic Characterization of Haematoxylin and Its Complexes

The interaction of haematoxylin and its complexes with electromagnetic radiation provides foundational insights into their electronic structure and binding characteristics. UV-Vis-NIR absorbance spectroscopy reveals that haematoxylin itself has a primary absorbance peak around 217 nm and exhibits broad absorption between 400 and 700 nm. aatbio.comresearchgate.net The spectral properties, however, are significantly influenced by oxidation to hematein (B1673047) and subsequent complexation with metal mordants, most commonly aluminum (Al³⁺) and iron (Fe³⁺). researchgate.netsphinxsai.comwikipedia.org

The formation of these metal-hematein complexes results in deeply colored solutions—blue for aluminum and black for iron—and is accompanied by a red shift in the absorption spectra compared to the free ligand. researchgate.netsphinxsai.com Studies comparing aqueous solutions of Al(III)-hematoxylin and Fe(III)-hematoxylin show distinct absorbance profiles. nih.gov Specifically, the Fe(III)-hematoxylin complex demonstrates increased absorbance in the visible and near-infrared (NIR) ranges. nih.gov This absorbance is further enhanced in the presence of DNA. nih.gov The spectral characteristics of these complexes are also sensitive to pH, with optimal pH values for complex formation reported as 3.0 for Al(III) and 4.0 for Fe(III). researchgate.net The unstructured absorbance of melanin, another biological pigment, falls off exponentially with increasing wavelength, which contrasts with the more characteristic spectra of hemoglobin that shows peaks around 540 nm and 580 nm. oceanoptics.jp

Compound/ComplexKey Spectral FeaturesInfluencing FactorsReference
Haematoxylin (uncomplexed)Absorbance peak at ~217 nm; broad absorption 400-700 nm- aatbio.comresearchgate.net
Al(III)-Hematein ComplexRed shift compared to free ligand; forms blue complexpH (optimum ~3.0) researchgate.netsphinxsai.com
Fe(III)-Hematein ComplexIncreased absorbance in visible and NIR ranges compared to Al(III) complex; forms black complexpH (optimum ~4.0), presence of DNA researchgate.netnih.gov

Raman spectroscopy has emerged as a powerful technique for probing the molecular content of tissues at a microscopic level, offering detailed chemical information without the need for labels. usamvcluj.rousamvcluj.ro When applied to haematoxylin-stained tissues, the resulting Raman signal is a complex superposition of scattering intensities from the tissue's biomolecules (lipids, proteins, nucleic acids), the staining agents themselves, and background autofluorescence. usamvcluj.rousamvcluj.roresearchgate.net

Furthermore, advanced techniques such as Stimulated Raman Histology (SRH) have been developed as a label-free microscopy method that generates virtual H&E-like images. nih.gov By probing the Raman signals at wavenumbers corresponding to CH₂ and CH₃ chemical bonds (abundant in lipids and proteins, respectively), SRH can distinguish cell nuclei and bodies, providing images that show excellent agreement with traditional H&E staining on the same tissue section. nih.gov Surface-enhanced Raman scattering (SERS), a technique that can enhance the Raman signal by factors of up to 10¹¹ for molecules adsorbed on nanostructured metal surfaces, also holds potential for detecting low-concentration analytes in complex biological samples. wikipedia.orgnih.gov

TechniqueApplication to Haematoxylin StainingKey FindingsReference
Micro-Raman SpectroscopyAnalysis of H&E-stained tissues (e.g., colon)Overall signal is a superposition of dye, tissue, and fluorescence. Tissue-specific bands can be identified. usamvcluj.rousamvcluj.roresearchgate.net
Stimulated Raman Histology (SRH)Label-free generation of virtual H&E imagesProvides one-to-one correspondence with standard H&E images by targeting CH₂ and CH₃ bonds. nih.gov
Surface-Enhanced Raman Scattering (SERS)Potential for ultra-sensitive detection in biological samplesOffers massive signal enhancement, allowing for detection of low-concentration molecules. wikipedia.orgnih.gov

Recent investigations have uncovered a previously undescribed spectral property of the haematoxylin stain: fluorescence emission in the Near-Infrared II (NIR-II) window, also known as the short-wave infrared (SWIR) range. nih.govresearchgate.net While haematoxylin has been historically considered non-fluorescent in the visible spectrum, significant emission is observed in the 900–1400 nm range under 730 nm excitation. researchgate.netnih.govnih.gov This NIR-II emission originates specifically from the haematoxylin-stained nuclei. nih.gov

The intensity of this NIR-II fluorescence is highly dependent on the mordant used. nih.gov Fe(III)-hematoxylin exhibits stronger emission compared to the more commonly used Al(III)-hematoxylin. nih.gov Crucially, the emission intensity of the standard Al(III)-hematoxylin stain can be modulated by the availability of endogenous iron (Fe³⁺) within the cell nucleus. nih.govresearchgate.net Increased nuclear iron, which can be a marker for higher oxidative stress, leads to an increase in NIR-II emission intensity. nih.govresearchgate.net Mechanistic studies suggest that this phenomenon reports on the nuclear translocation of iron via the protein ferritin. nih.govresearchgate.net These findings indicate that NIR-II emission from the standard haematoxylin stain can provide a new layer of functional redox information from routinely prepared tissue samples, with implications for cancer and Alzheimer's disease research. nih.gov

Proton NMR (¹H-NMR) is particularly common and provides information about the hydrogen atoms in a molecule. nih.gov The ¹H-NMR spectrum for haematoxylin is available and serves as a reference for its chemical structure. chemicalbook.com The application of NMR, including techniques like ²⁷Al NMR, has also been used to characterize the complexes formed between Al(III) and hematein, which are the basis for the nuclear staining observed in histology. semanticscholar.org The non-destructive nature of NMR makes it a valuable tool for studying biological tissues and complex chemical systems without causing damage to the sample. nih.gov

Computational Approaches to Haematoxylin Research

Quantum chemical calculations have become an indispensable tool for investigating complex molecular systems, providing insights that can be difficult to obtain through experimental means alone. rsdjournal.orgmdpi.com Density Functional Theory (DFT) is a prominent computational method that has proven to be highly effective for studying large biochemical systems like porphyrins and other metal-containing complexes, which share characteristics with haematoxylin-metal complexes. mdpi.comnih.gov

DFT calculations allow researchers to model molecular geometries, electronic structures, and reaction mechanisms at the atomic level. hust.edu.vnberkeley.edu This approach can be used to predict spectroscopic properties, understand the nature of the bonding between hematein and metal mordants, and elucidate the factors that govern the staining process. For instance, DFT studies on similar complex systems have successfully reproduced experimental product distributions and reactivity trends, and have been used to interpret electronic spectra. nih.gov By calculating the distribution of electron density, DFT can help explain how the cationic hematein-Al³⁺ complex is electrostatically attracted to the negatively charged phosphate (B84403) groups of DNA in the cell nucleus. leicabiosystems.com The application of these computational tools to haematoxylin research can provide a detailed molecular-level understanding of its staining mechanisms and spectral properties. mdpi.com

Computational MethodApplication in Molecular ResearchPotential Insights for HaematoxylinReference
Density Functional Theory (DFT)Modeling of geometry, electronic structure, and reactivity of complex molecules.Predicting spectroscopic features, understanding metal-ligand bonding, elucidating staining mechanisms. mdpi.comnih.govhust.edu.vn
Time-Dependent DFT (TD-DFT)Calculation of electronic absorption spectra (e.g., UV-Vis).Interpreting the observed red shifts and spectral differences between Al(III) and Fe(III) complexes. mdpi.com

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com This method is instrumental in structural biology and computer-assisted drug design for predicting the binding mode and affinity of a small molecule (ligand), such as haematoxylin, to a macromolecular target, typically a protein or nucleic acid. youtube.comresearchgate.net The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site of the target and then using a scoring function to evaluate and rank these poses. youtube.com

In the context of haematoxylin, its staining mechanism involves the formation of a complex with a metal mordant, most commonly aluminum (Al³⁺), which then binds to negatively charged components in the cell nucleus, primarily the phosphate backbones of DNA and RNA. synnovis.co.uknih.gov Molecular docking and simulation could be employed to model the interaction between the haematoxylin-mordant complex and DNA. Such studies would help in elucidating the precise binding geometry, identifying the key intermolecular interactions (e.g., hydrogen bonds, electrostatic interactions) that stabilize the complex, and calculating the binding energy.

Molecular dynamics (MD) simulations can further complement docking studies by providing insights into the dynamic behavior of the haematoxylin-DNA complex over time. These simulations model the movement of every atom in the system, offering a detailed view of the flexibility of the binding pocket and the stability of the ligand's position. This can reveal how the complex behaves in a more biologically realistic, solvated environment. While specific molecular docking studies focused solely on haematoxylin are not extensively documented in prominent literature, the principles of these methodologies are widely applied to understand similar dye-biomolecule interactions.

For instance, a hypothetical docking study of the hematein-aluminum complex with a DNA double helix would involve:

Preparation of Structures : Obtaining or building 3D structures of the hematein-aluminum complex and a segment of B-DNA.

Defining the Binding Site : Identifying the major or minor groove of the DNA as the potential binding region.

Docking Simulation : Using software to place the hematein-aluminum complex into the defined binding site in various orientations.

Scoring and Analysis : Ranking the resulting poses based on their calculated binding affinities to predict the most stable interaction.

These computational approaches offer a powerful, atomistic-level understanding of the staining mechanisms that are fundamental to histopathology.

Deep Learning for Computational H&E Staining and Analysis

The traditional hematoxylin (B73222) and eosin (B541160) (H&E) staining process, while the gold standard in histopathology, requires trained personnel, reagents, and tissue samples that cannot be reused. nih.govresearchgate.net Recent advancements in artificial intelligence (AI), particularly deep learning, have introduced transformative methodologies for computational H&E staining and the subsequent analysis of tissue slides. dls.com

Computational H&E Staining

Deep learning models can now computationally generate H&E-stained images from unstained, label-free tissue slides. healthcare-in-europe.com This "virtual staining" is typically achieved using a type of deep learning architecture known as a conditional Generative Adversarial Network (cGAN). nih.gov The model is trained on a large dataset of paired images: an unstained tissue slide and its corresponding, physically stained H&E version. nih.gov The cGAN learns the complex mapping between the unstained tissue's intrinsic properties (captured in the digital image) and the characteristic pink and blue patterns of an H&E stain.

The process has been successfully applied to various tissue types, including prostate core biopsies. nih.govnih.gov Pathologists evaluating these virtually stained images were often unable to distinguish them from traditionally stained slides and could accurately identify and grade cancers like prostate cancer. healthcare-in-europe.com A significant advantage of this technology is the ability to also "de-stain" the images computationally, reverting them to their original unstained state. This preserves the digital representation of the precious tissue biopsy for future analyses with other virtual stains, solving a major "save-the-tissue" problem. healthcare-in-europe.com

Study Focus Deep Learning Model Key Findings Reference
Prostate Biopsy Virtual StainingcGAN (pix2pix-based)Generated high-fidelity H&E images from unstained slides, enabling accurate Gleason grade tumor diagnosis. nih.govnih.gov nih.govnih.gov
Stain-to-Stain TransformationSupervised LearningTransformed existing H&E images into special stains (e.g., Masson's Trichrome), improving diagnoses for kidney diseases. semanticscholar.org semanticscholar.org
Digital Staining and De-stainingDeep Learning AlgorithmsComputationally stained and de-stained biopsy slides, preserving tissue for multiple tests without needing new sections. healthcare-in-europe.com healthcare-in-europe.com

Beyond virtual staining, AI is revolutionizing the analytical aspect of pathology. Deep learning algorithms can analyze H&E-stained whole slide images (WSIs) to perform tasks that augment and sometimes outperform manual pathologist review. nih.gov These applications span the entire oncological workflow, from cancer detection to predicting treatment response. nih.gov

AI models can be trained to:

Identify and Segment Tumors : Algorithms can automatically detect tumor regions within a WSI. nih.gov For instance, a transformer-based model, HOTSPoT, was developed for the automated segmentation of portal tracts in liver biopsies. researchgate.net

Quantify Biomarkers : AI can quantify the abundance and spatial arrangement of crucial biomarkers like Tumor-Infiltrating Lymphocytes (TILs). nih.gov Automated TIL scoring has been shown to be a significant prognostic indicator for survival in various cancers. nih.gov

Predict Molecular Features : Deep learning models have demonstrated the ability to predict molecular characteristics, such as microsatellite instability (MSI) status, directly from the morphology present in H&E slides of colorectal cancer. nih.gov

Predict Immunotherapy Response : By analyzing the immune phenotype from H&E slides (e.g., classifying tumors as inflamed, immune-excluded, or immune-desert), AI can help predict a patient's response to immune checkpoint inhibitors. nih.gov

Challenges, Limitations, and Future Research Directions

Persistent Gaps in Understanding Haematoxylin Chemistry

A significant challenge in the field of histology is the incomplete understanding of the intricate chemistry of haematoxylin. leicabiosystems.com The staining process is not simply a direct application of the extracted compound. Haematoxylin itself is colorless and must first be oxidized to its active form, haematein. leicabiosystems.comwikipedia.org This "ripening" process can occur naturally through exposure to air and sunlight or be accelerated chemically with oxidizing agents like sodium iodate. wikipedia.orgstainsfile.com

The precise molecular structure of haematein has been a subject of debate. leicabiosystems.com Furthermore, haematein on its own has poor affinity for tissue. synnovis.co.uk To become an effective stain, it must be combined with a metallic salt, known as a mordant, which acts as a link between the dye and the tissue components. leicabiosystems.comsynnovis.co.uk Common mordants include salts of aluminum, iron, tungsten, and molybdenum. wikipedia.orgsynnovis.co.uk The resulting dye-mordant complex, often referred to as a "lake," is what ultimately binds to acidic components in the cell, most notably the chromatin in the nucleus, staining them a characteristic blue-violet color. synnovis.co.ukstainsfile.com The exact nature and structure of these dye-mordant complexes are still not fully understood. synnovis.co.uk

Key Unanswered Questions in Haematoxylin Chemistry:

The precise reaction mechanisms and kinetics of haematoxylin oxidation to haematein under various conditions.

The detailed molecular structures of the various haematein-mordant complexes.

The specific nature of the binding interactions between the dye-mordant complex and different nuclear and cytoplasmic components.

Standardization and Reproducibility in Staining Protocols

A major hurdle in diagnostic and research pathology is the lack of standardization and reproducibility in H&E staining protocols. scienceboard.netleicabiosystems.comnih.gov Variations in staining can lead to significantly different appearances of tissue samples, which can be a challenge for both human pathologists and the growing field of digital pathology and artificial intelligence-based analysis. nih.govarxiv.org

Numerous factors can influence the final staining outcome, leading to inconsistencies both within and between laboratories. nih.govresearchgate.net These variables can be categorized as pre-analytical, analytical, and post-analytical.

Factors Affecting Haematoxylin Staining Reproducibility:

CategoryInfluencing Factors
Pre-Analytical Tissue fixation (type of fixative, duration), tissue processing (dehydration, clearing, embedding)
Analytical Haematoxylin formulation (mordant type, concentration, oxidizing agent), Staining protocol (progressive vs. regressive), Duration of staining and differentiation steps, pH of staining solutions, Water quality
Post-Analytical Dehydration, Clearing, Mounting

The distinction between progressive and regressive staining methods further contributes to variability. In progressive staining, the tissue is left in the haematoxylin solution until the desired intensity is reached. leicabiosystems.com In contrast, regressive staining involves over-staining the tissue and then removing the excess dye with a differentiating solution, typically a weak acid. leicabiosystems.comyoutube.com Achieving consistent results with either method requires strict adherence to protocols and careful control of all variables. leicabiosystems.com

Optimization of Molecular Extraction from Stained Tissues

Archived H&E-stained tissue slides represent a vast and invaluable resource for retrospective molecular studies. nih.govresearchgate.net However, the extraction of high-quality nucleic acids (DNA and RNA) from these specimens presents significant challenges. nih.govresearchgate.net Formalin fixation, the most common method for preserving tissue, induces cross-linking between proteins and nucleic acids, which can inhibit subsequent molecular analyses. nih.govresearchgate.net

While studies have shown that it is possible to extract DNA from H&E-stained slides for downstream applications like polymerase chain reaction (PCR), the process is not always straightforward. nih.govnih.gov The components of the H&E stain itself have been a concern, although some research suggests that the staining process does not significantly interfere with DNA amplification. nih.gov The primary challenge remains the development of a standardized, reproducible, and cost-effective protocol for DNA extraction from these archived materials. nih.govresearchgate.net

Comparison of DNA Extraction Methods from H&E Slides:

Method VariationKey FeatureReported Outcome
Deparaffinization Use of xylene versus mineral oilXylene deparaffinization showed higher DNA yield. nih.gov
Digestion Time 24, 48, or 72 hours with proteinase K72 hours of digestion yielded the highest amount of DNA. nih.govresearchgate.net
Enzyme Inactivation Presence or absence of proteinase K inactivation stepMethods without a final proteinase K inactivation step showed good purity. wjgnet.com

Development of Novel Mordant-Based Haematoxylin Dyes

For many years, there was little advancement in the fundamental chemistry of haematoxylin dyes used in histology. nih.gov However, the recurring shortages of haematoxylin, due to interruptions in the harvesting and extraction of logwood, have prompted a search for both synthetic alternatives and improvements to existing formulations. wikipedia.orgnih.gov

One recent development has been the introduction of new mordant-based haematoxylin dyes. For instance, a novel haematoxylin formulation utilizing a chromium-based mordant (Chromium Sulphate), known as Haematoxylin X, has been developed. nih.govresearchgate.net This represents one of the first significant changes in haematoxylin composition in decades. nih.gov Studies comparing this new formulation to traditional alum-based haematoxylins (such as Carazzi's, Harris', and Mayer's) have shown comparable performance in staining formalin-fixed, paraffin-embedded tissues. nih.govresearchgate.net Haematoxylin X was also found to perform particularly well in frozen section staining and showed potential for use as a counterstain in immunohistochemistry and special stains. nih.govresearchgate.net

Comparison of Haematoxylin Formulations:

Haematoxylin TypeMordantKey Characteristics
Traditional Alum Haematoxylins (e.g., Harris', Mayer's) Aluminum salts (Alum)Widely used, well-established protocols, good nuclear detail. nih.gov
Haematoxylin X Chromium SulphateNovel formulation, comparable to alum haematoxylins, performs well in frozen sections, may show more pronounced staining of extracellular mucins. nih.govresearchgate.net

Enhancing Quantitative Analysis in Histological Assessment

The rise of digital pathology has created a demand for more quantitative methods of histological assessment. nih.govnih.gov While the human eye can often compensate for variations in staining, computational analysis and artificial intelligence algorithms require a high degree of consistency for accurate and reproducible results. nih.gov Therefore, enhancing the quantitative analysis of H&E-stained slides is a critical area of future research.

This involves two main approaches:

Improving the consistency of the staining itself: As discussed in section 8.2, developing more standardized staining protocols and quality control measures is essential. nih.gov Recent research has focused on developing methods for the quantitative assessment of H&E staining to facilitate quality assurance. nih.gov This includes the use of stain-responsive biopolymer films on slides to objectively measure stain uptake. nih.gov

Developing robust computational tools: Image analysis software and algorithms are being developed to quantify morphometric changes in tissues stained with haematoxylin and eosin (B541160). nih.gov These tools can be used to measure features such as cell size, nuclear density, and the area of specific tissue components. nih.govresearchgate.net

Exploration of Haematoxylin as a Scaffold for Therapeutic Agents

The field of tissue engineering often utilizes scaffolds to provide structural support for tissue regeneration and as a vehicle for the delivery of therapeutic agents. nih.gov These scaffolds are typically made from biocompatible materials. nih.govresearchgate.net While haematoxylin is routinely used to stain and visualize cells on these scaffolds, its potential role as a component of the scaffold itself or as a therapeutic agent is a novel and largely unexplored area. researchgate.netnih.govresearchgate.net

Future research could investigate whether haematoxylin or its derivatives possess any inherent biological activities that could be harnessed for therapeutic purposes. Given its chemical structure, a complex phenolic compound, it is conceivable that it could be modified to create derivatives with specific biological functions. synnovis.co.uk The development of therapeutic agent-loaded scaffolds is a promising strategy for regenerative medicine, and exploring the potential of incorporating haematoxylin or its derivatives into these systems could open up new avenues for research. nih.gov

Q & A

Q. What is the chemical basis for Haematoxylin’s affinity for nucleic acids in histology?

Haematoxylin, a basic compound, binds to acidic cellular components (e.g., DNA/RNA) via electrostatic interactions. Its oxidized form, hematein, complexes with metal mordants (e.g., aluminum or iron salts) to form stable nuclear stains. This interaction is pH-dependent, with optimal staining occurring in slightly acidic to neutral conditions .

Q. How does the oxidation state of Haematoxylin influence staining outcomes?

Fresh Haematoxylin is not a stain until oxidized to hematein. Oxidation methods (e.g., exposure to atmospheric oxygen, sodium iodate, or hydrogen peroxide) and mordant choice (Al³⁺, Fe³⁺) determine staining intensity and specificity. Over-oxidation produces non-staining byproducts, necessitating controlled oxidation protocols .

Q. What are the critical steps in preparing Haematoxylin solutions for H&E staining?

Key steps include:

  • Oxidation of Haematoxylin to hematein using agents like sodium iodate.
  • Addition of mordants (e.g., aluminum potassium sulfate for progressive staining).
  • Stabilization with glycerol or ethylene glycol to prevent crystallization.
  • pH adjustment using acetic acid to enhance nuclear specificity .

Q. How do researchers address variability in Haematoxylin batch quality?

Batch variability (due to natural extraction from Haematoxylum campechianum) is mitigated by:

  • Standardizing oxidation protocols.
  • Using spectrophotometry to measure hematein concentration.
  • Including positive control slides in each staining run .

Advanced Research Questions

Q. What methodological strategies resolve contradictions in reported Haematoxylin staining protocols (e.g., regressive vs. progressive methods)?

  • Progressive staining : Direct application of pre-oxidized hematein-mordant complexes (e.g., Mayer’s Haematoxylin) with no differentiation step. Ideal for consistent, light staining.
  • Regressive staining : Over-staining followed by acid-alcohol differentiation to remove excess dye, enhancing nuclear detail. Requires precise timing and monitoring . Validation involves comparing both methods using tissue microarrays and quantitative image analysis (e.g., nuclear-to-cytoplasmic contrast ratios) .

Q. How can researchers optimize Haematoxylin for co-staining with immunohistochemical markers?

Sequential staining protocols are recommended:

  • Perform immunohistochemistry first to avoid epitope masking by Haematoxylin.
  • Use low-concentration Haematoxylin (0.1–0.5%) to prevent oversaturation.
  • Verify compatibility with mounting media (e.g., aqueous vs. organic) .

Q. What advanced statistical methods are suitable for quantifying Haematoxylin staining intensity in large-scale studies?

  • Image analysis : Use software like QuPath or ImageJ to measure optical density of nuclear staining.
  • Multivariate analysis : Apply ANOVA to assess staining variability across experimental groups.
  • Machine learning : Train convolutional neural networks (CNNs) to segment nuclei in H&E images, accounting for staining heterogeneity .

Q. How does pH variability impact Haematoxylin’s binding efficiency, and how is this controlled experimentally?

Haematoxylin’s affinity decreases in highly acidic (pH <2) or alkaline (pH >9) conditions. Buffered solutions (e.g., Scott’s tap water, pH 8) enhance aluminum-hematein complex stability. Researchers should:

  • Calibrate pH meters before solution preparation.
  • Include buffer controls in each staining batch .

Q. What are the mechanisms behind Haematoxylin’s artifacts (e.g., overstaining, precipitation), and how are they mitigated?

  • Overstaining : Caused by prolonged exposure or excessive mordant. Correct via differentiation in 1% acid alcohol.
  • Precipitation : Filter solutions before use and avoid metal contamination.
  • Background staining : Optimize fixation time (e.g., 24–48 hours in neutral buffered formalin) .

Q. How can Haematoxylin be adapted for novel applications, such as 3D tissue imaging or multiplexed staining?

  • 3D imaging : Combine with tissue-clearing agents (e.g., ethyl cinnamate) and light-sheet microscopy.
  • Multiplexing : Pair with fluorescent counterstains (e.g., DAPI) using spectral unmixing algorithms to separate signals .

Methodological Notes

  • Quality Control : Always include control slides stained with a reference protocol (e.g., Harris’s Haematoxylin) to benchmark results .
  • Ethical Sourcing : Logwood extraction practices should comply with biodiversity conservation guidelines to ensure sustainable sourcing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.